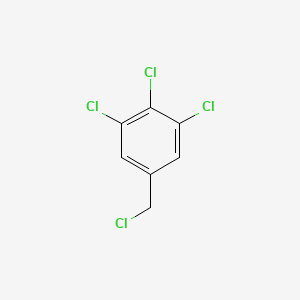

1,2,3-Trichloro-5-(chloromethyl)benzene

Description

Contextualizing Chlorinated Benzene (B151609) Derivatives within Contemporary Chemical Research

Chlorinated benzene derivatives are a class of organic compounds that feature a benzene ring substituted with one or more chlorine atoms. These compounds have garnered significant attention in contemporary chemical research due to their wide-ranging applications and distinct chemical behaviors. The number and position of chlorine atoms on the benzene ring critically influence the molecule's physical, chemical, and biological characteristics, leading to a broad spectrum of uses.

In modern chemical synthesis, chlorinated benzenes are valuable intermediates. They are foundational materials in the production of numerous agrochemicals, pharmaceuticals, dyes, and high-performance polymers. researchgate.netnih.gov For instance, monochlorobenzene is a key precursor for nitrochlorobenzenes, which are essential in manufacturing rubber processing chemicals and other organic intermediates. researchgate.net The reactivity of the carbon-chlorine bond, along with the influence of chlorine atoms on the aromatic ring's reactivity, allows for diverse chemical transformations.

Current research often centers on developing more efficient and selective methods for synthesizing specific chlorinated benzene isomers. prepchem.com Furthermore, the unique electronic properties conferred by chlorine atoms make these derivatives useful in materials science. The electron-withdrawing nature of chlorine can be leveraged to fine-tune the optical and electronic properties of materials used in applications such as organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov

Conversely, the stability and resistance to degradation that make some chlorinated benzenes effective in industrial applications also contribute to their persistence in the environment. rsc.org This has spurred a substantial area of research focused on their environmental impact, toxicology, and the development of remediation technologies. rsc.orgsmolecule.com Scientists are actively investigating microbial degradation, advanced oxidation processes, and catalytic dechlorination to break down these persistent organic pollutants. rsc.org

Academic Significance and Research Rationale for 1,2,3-Trichloro-5-(chloromethyl)benzene Investigation

Among the diverse family of chlorinated aromatics, this compound is a compound of specific academic interest due to its unique structural features and synthetic versatility. Its molecular architecture, which includes a benzene ring with three adjacent chlorine atoms and a reactive chloromethyl group, makes it a valuable tool in synthetic organic chemistry.

The primary academic significance of this compound is its role as a versatile building block. The chloromethyl group (-CH₂Cl) is a key functional handle that readily undergoes nucleophilic substitution reactions. This allows chemists to easily attach the 1,2,3-trichlorophenyl moiety to various other molecules, facilitating the synthesis of more complex structures. This capability is particularly relevant in the development of new pharmaceutical and agrochemical agents, where the trichlorinated benzene fragment can impart specific properties such as increased metabolic stability or enhanced biological activity.

The specific substitution pattern of this compound is also a key driver of research. The three vicinal (adjacent) chlorine atoms create a distinct electronic environment on the benzene ring and introduce significant steric hindrance. These features can be strategically exploited in several ways:

Controlling Reactivity: The electron-withdrawing nature of the three chlorine atoms deactivates the aromatic ring towards further electrophilic substitution, allowing for selective reactions at other parts of a larger molecule.

Directing Molecular Conformation: The steric bulk of the chlorine atoms can influence the three-dimensional shape of molecules synthesized from this building block, which is a critical factor in designing compounds that can precisely interact with biological targets like enzymes or receptors.

Studying Reaction Mechanisms: The compound serves as a model substrate for investigating the influence of multiple electron-withdrawing groups on the reactivity of the benzylic chloromethyl group.

Below is a table summarizing key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₄Cl₄ |

| Molecular Weight | 229.92 g/mol |

| CAS Number | 79185-27-6 |

| Boiling Point | 123–126°C |

| Density | 1.502 g/cm³ |

Structure

2D Structure

3D Structure

Properties

CAS No. |

79185-27-6 |

|---|---|

Molecular Formula |

C7H4Cl4 |

Molecular Weight |

229.9 g/mol |

IUPAC Name |

1,2,3-trichloro-5-(chloromethyl)benzene |

InChI |

InChI=1S/C7H4Cl4/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 |

InChI Key |

ZZBPVECKHPGPAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 1,2,3 Trichloro 5 Chloromethyl Benzene

Established Synthetic Routes to 1,2,3-Trichloro-5-(chloromethyl)benzene and its Analogues

The traditional synthesis of this compound can be approached through two primary strategic sequences: the chlorination of a pre-existing methyl-substituted benzene (B151609) ring followed by side-chain modification, or the direct introduction of a chloromethyl group onto a pre-chlorinated aromatic system.

Chlorination Reactions of Substituted Benzene Precursors

This methodology involves a two-step process starting from a less chlorinated toluene (B28343) derivative. The initial step is the electrophilic aromatic substitution to create the desired 1,2,3-trichloro substitution pattern on the ring, followed by the free-radical chlorination of the methyl group.

The primary precursor for this route is 3,4,5-trichlorotoluene (B1595193) . The synthesis of trichlorotoluene isomers is typically achieved through the exhaustive chlorination of toluene using chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). mdpi.comwikipedia.org The reaction proceeds through sequential electrophilic aromatic substitution. The methyl group of toluene is an ortho-, para-director; however, under forcing conditions with multiple equivalents of chlorine, a mixture of dichlorotoluene and trichlorotoluene isomers is formed. mdpi.comwikipedia.org Isolating the specific 3,4,5-trichlorotoluene isomer from this complex mixture requires fractional distillation or crystallization. google.com

Once 3,4,5-trichlorotoluene is obtained, the second step is the chlorination of the benzylic methyl group. This reaction proceeds via a free-radical mechanism and is distinctly different from the ring chlorination. stackexchange.com The conversion is initiated by radical initiators, such as ultraviolet (UV) light or chemical initiators like dibenzoyl peroxide, at elevated temperatures. google.comthieme-connect.de Chlorine gas (Cl₂) is introduced to the heated reaction mixture, leading to the homolytic cleavage of the Cl-Cl bond and initiating a chain reaction where a hydrogen atom of the methyl group is abstracted to form a stable benzyl (B1604629) radical, which then reacts with another chlorine molecule. stackexchange.comstackexchange.com

Reaction Scheme:

Ring Chlorination: Toluene → Mixture of Trichlorotoluene isomers (including 3,4,5-Trichlorotoluene)

Side-Chain Chlorination: 3,4,5-Trichlorotoluene → this compound

Controlling the reaction conditions is crucial to favor monochlorination of the side chain and prevent the formation of dichlorinated (benzal) and trichlorinated (benzotrichloride) byproducts. google.comquora.com

Electrophilic Chloromethylation Strategies on Chlorinated Aromatic Systems

An alternative approach is the direct introduction of a chloromethyl (-CH₂Cl) group onto a pre-existing 1,2,3-trichlorobenzene (B84244) ring. This is achieved through an electrophilic aromatic substitution known as the Blanc chloromethylation or a related variant. researchgate.netorganicreactions.org

However, the 1,2,3-trichlorobenzene substrate presents a significant challenge. The three electron-withdrawing chlorine atoms strongly deactivate the aromatic ring, making it much less susceptible to electrophilic attack compared to benzene or toluene. google.com Consequently, more stringent reaction conditions and highly reactive electrophilic reagents are necessary.

The classic Blanc reaction, which uses formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride (ZnCl₂), is often sluggish for such deactivated systems. researchgate.net Therefore, more potent chloromethylating agents are typically employed. These can include chloromethyl methyl ether (CH₃OCH₂Cl) or bis(chloromethyl) ether, often in the presence of a strong protic acid like sulfuric acid or oleum, or a strong Lewis acid catalyst. google.com The reaction involves the in-situ formation of a highly electrophilic chloromethyl cation or a related species that can attack the deactivated ring.

Due to the deactivating nature of the chlorine substituents, forcing conditions such as elevated temperatures and strong acid catalysts are required, which can lead to side reactions and purification challenges. google.com

Development of Novel Synthetic Approaches

Research into the synthesis of chlorinated aromatic compounds continues to evolve, driven by the need for greater efficiency, selectivity, and environmentally benign processes.

Catalyst Systems for Enhanced Selectivity and Efficiency

For the side-chain chlorination step (3,4,5-trichlorotoluene to the final product), recent advancements have focused on developing catalyst systems that offer higher selectivity for the benzylic C-H bond, minimizing over-chlorination and ring halogenation.

Modern approaches have demonstrated site-selective benzylic chlorination using copper(I) chloride/bis(oxazoline) catalyst systems. nih.govacs.orgnih.gov These methods utilize an oxidant like N-fluorobenzenesulfonimide (NFSI) and a chloride source such as potassium chloride (KCl). nih.govdigitellinc.com This catalytic cycle proceeds through a radical-relay mechanism that shows high selectivity for the benzylic position, even in complex molecules, offering a more controlled alternative to traditional non-catalyzed free-radical chlorination. acs.org

The table below summarizes a comparison between traditional and modern catalytic approaches for benzylic chlorination.

| Feature | Traditional Free-Radical Chlorination | Copper-Catalyzed Chlorination |

| Initiator | UV light or high temperature | Cu(I) catalyst, oxidant (NFSI) |

| Selectivity | Moderate; risk of over-chlorination | High benzylic site-selectivity |

| Conditions | Harsh (high temp.) | Milder reaction conditions |

| Substrate Scope | Broad, but can be unselective | Compatible with diverse functional groups |

Alternative Reagents and Reaction Conditions

To circumvent the use of gaseous chlorine and harsh UV radiation, alternative chlorinating agents for the side-chain have been explored. Reagents such as sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (e.g., dibenzoyl peroxide) can effectively chlorinate the benzylic position. thieme-connect.de Another approach involves using N-chlorosuccinimide (NCS), which can provide a source of chlorine radicals under milder conditions.

For the electrophilic chloromethylation of the deactivated 1,2,3-trichlorobenzene ring, innovations focus on enhancing the reactivity of the system under less corrosive conditions. The use of phase-transfer catalysis in aqueous media has been explored for the chloromethylation of various aromatic hydrocarbons, employing a catalytic system that may include zinc chloride, acetic acid, and sulfuric acid. researchgate.net Such systems could potentially be adapted for deactivated substrates, offering a more practical and environmentally friendly procedure. Furthermore, systems employing KHSO₅ with KCl under catalyst-free conditions have shown promise for regioselective chlorination of toluene, indicating a move towards greener reagents. rsc.orgrsc.org

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity is the paramount consideration in the synthesis of this compound.

In the first synthetic route, the initial ring chlorination of toluene yields a mixture of isomers. wikipedia.org The directing effects of the methyl group (ortho-, para-) and the subsequently added chlorine atoms (meta-directing relative to themselves, but ortho-, para- relative to the methyl group) lead to a complex product distribution. Achieving the specific 1,2,3-trichloro-5-methylbenzene (3,4,5-trichlorotoluene) pattern requires careful control of reaction conditions and efficient separation of the desired isomer. The subsequent side-chain chlorination is inherently regioselective for the benzylic position due to the lower bond dissociation energy of the benzylic C-H bonds compared to the aromatic C-H bonds. stackexchange.com The key challenge is controlling the extent of chlorination (mono- vs. di- or tri-).

In the second route, the chloromethylation of 1,2,3-trichlorobenzene, the regioselectivity is governed by the directing effects of the three chlorine atoms. As deactivating ortho-, para- directors, they direct the incoming electrophile. The position meta to two chlorine atoms (C5) is the most likely site of substitution, as it is the least deactivated position, leading directly to the desired product.

Stereochemical control is not a factor in the synthesis of this compound as the molecule does not possess any chiral centers.

Process Intensification and Sustainable Synthesis Considerations for this compound

The industrial synthesis of polychlorinated aromatic compounds, including this compound, has traditionally relied on methods that are effective but pose environmental and safety challenges. Modern chemical manufacturing increasingly emphasizes the principles of green chemistry and process intensification to mitigate these issues. These strategies aim to develop synthetic routes that are not only efficient and economically viable but also safer and more environmentally benign. This involves minimizing waste, reducing energy consumption, using less hazardous materials, and improving reaction conditions.

For a compound like this compound, sustainable synthesis considerations focus on several key areas: the choice of chlorinating agents and catalysts, the use of alternative solvents, and the implementation of advanced reactor technologies. The goal is to enhance the selectivity of the chlorination process, thereby reducing the formation of unwanted isomers and byproducts that require energy-intensive separation and disposal.

Recent research into sustainable chlorination methodologies offers insights that can be applied to the synthesis of this compound. These approaches often explore catalyst-free reactions or the use of solid, recyclable catalysts to replace traditional Lewis acids like aluminum chloride or iron(III) chloride, which are difficult to handle and generate corrosive waste streams. mdpi.com Furthermore, the adoption of greener solvents or even solvent-free conditions can significantly reduce the environmental footprint of the synthesis. nih.gov

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, can be achieved through technologies such as continuous flow reactors. These systems offer superior control over reaction parameters like temperature and pressure, leading to higher yields and purity. vulcanchem.com The application of alternative energy sources, such as microwave or ultrasonic irradiation, can also accelerate reaction times and improve energy efficiency compared to conventional heating methods. paperpublications.org

Research Findings on Sustainable Chlorination

Several innovative approaches to the chlorination of aromatic compounds have been reported, which could be adapted for the synthesis of this compound. One such method involves the use of potassium peroxymonosulfate (B1194676) (KHSO₅) in combination with potassium chloride (KCl) for the regioselective chlorination of toluene under catalyst-free conditions. rsc.orgresearchgate.net This system is advantageous as it utilizes inexpensive, stable, and non-toxic reagents, and the reaction can be performed at room temperature, thus saving energy. rsc.orgresearchgate.net The selectivity of this reaction towards either aromatic or side-chain chlorination can be controlled by the choice of solvent. rsc.orgresearchgate.net For instance, polar solvents favor aromatic chlorination, while chlorinated solvents favor the chlorination of the methyl group. rsc.orgresearchgate.net

Another sustainable approach is the use of visible light-driven photocatalysis. mdpi.com This method allows for the α-chlorination of alkyl aromatic hydrocarbons using mild and easy-to-handle reagents, avoiding the need for high temperatures or harsh chemicals. mdpi.comrice.edu The use of inexpensive N,N-dichloroacetamide as a chlorine source in a photochemical process has been demonstrated for the synthesis of benzyl chloride, suggesting its potential applicability for the chloromethylation step in the synthesis of this compound. mdpi.com

The use of ionic liquids as catalysts for the chlorination of toluene has also been investigated. mdpi.com Ionic liquids can offer high catalytic activity and can be recycled, reducing waste and catalyst consumption. mdpi.com For example, [BMIM]Cl-2ZnCl₂ has been shown to be an effective and recyclable catalyst for the chlorination of toluene, with high conversion rates. mdpi.com

Data on Sustainable Chlorination Methods

| Method | Reagents/Catalyst | Key Advantages | Relevant Findings |

|---|---|---|---|

| Catalyst-Free Chlorination | KHSO₅/KCl | Environmentally friendly, catalyst-free, room temperature operation. rsc.orgresearchgate.net | Solvent choice controls regioselectivity between aromatic and side-chain chlorination. rsc.orgresearchgate.net |

| Visible Light Photocatalysis | N,N-dichloroacetamide | Sustainable, mild reaction conditions, avoids harsh chemicals. mdpi.com | Scalable process for the synthesis of benzyl chloride. mdpi.com |

| Ionic Liquid Catalysis | [BMIM]Cl-2ZnCl₂ | High conversion rates, catalyst can be recycled. mdpi.com | Effective for the chlorination of toluene with good recycling performance. mdpi.com |

By integrating these sustainable methodologies, the synthesis of this compound can be aligned with the principles of green chemistry, leading to a more efficient, safer, and environmentally responsible manufacturing process.

Chemical Reactivity and Mechanistic Studies of 1,2,3 Trichloro 5 Chloromethyl Benzene

Reactivity of the Chloromethyl Moiety

The chloromethyl group attached to the trichlorinated benzene (B151609) ring serves as a primary site for chemical modifications. This benzylic halide exhibits reactivity characteristic of its class, influenced by the electronic effects of the polychlorinated aromatic core.

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon in 1,2,3-Trichloro-5-(chloromethyl)benzene is susceptible to attack by a wide range of nucleophiles, proceeding through mechanisms analogous to other benzylic halides. vulcanchem.com Primary benzylic halides typically favor an S(_N)2 pathway, characterized by a bimolecular transition state. However, the formation of a resonance-stabilized benzylic carbocation can also facilitate S(_N)1-type reactions, particularly with weaker nucleophiles or under conditions that promote ionization. doubtnut.com

A notable example of this reactivity is the reaction with sodium azide (B81097) (NaN(_3)) in a polar aprotic solvent like dimethylformamide (DMF). This reaction yields the corresponding azide derivative, demonstrating a straightforward nucleophilic displacement of the chloride. vulcanchem.com

Table 1: Examples of Nucleophilic Substitution Reactions at the Benzylic Carbon

| Nucleophile | Reagent | Solvent | Product |

| Azide | Sodium azide (NaN(_3)) | DMF | 1,2,3-Trichloro-5-(azidomethyl)benzene |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Water/Organic co-solvent | (1,2,3-Trichloro-5-yl)methanol |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH(_3)) | Methanol | 1,2,3-Trichloro-5-(methoxymethyl)benzene |

| Cyanide | Sodium cyanide (NaCN) | DMSO | 2-(1,2,3-Trichloro-5-yl)acetonitrile |

| Thiolate | Sodium thiomethoxide (NaSCH(_3)) | Ethanol | 1,2,3-Trichloro-5-((methylthio)methyl)benzene |

Note: The reactions presented in this table are based on the expected reactivity of benzylic chlorides and may not have been experimentally verified for this compound specifically.

Radical Reactions and Photochemical Transformations

The benzylic C-H bonds of the chloromethyl group are susceptible to free-radical halogenation, a reaction typically initiated by UV light. wikipedia.orgwikipedia.org This process involves the homolytic cleavage of a halogen molecule, followed by a chain reaction mechanism. wikipedia.org For instance, further chlorination of this compound under photochemical conditions could lead to the formation of 1,2,3-Trichloro-5-(dichloromethyl)benzene and subsequently 1,2,3-Trichloro-5-(trichloromethyl)benzene. The selectivity of this reaction is influenced by the stability of the resulting benzylic radical. youtube.com

Photochemical studies on benzyl (B1604629) chloride have shown that photolysis can lead to the formation of benzyl radicals and structural isomers. researchgate.net In the context of this compound, UV irradiation could induce homolytic cleavage of the C-Cl bond, generating a 1,2,3-trichlorobenzyl radical. This reactive intermediate can then participate in various subsequent reactions, including dimerization or reaction with solvents.

Reactivity of the Polychlorinated Benzene Ring

The three chlorine atoms on the benzene ring significantly influence its reactivity towards both nucleophilic and electrophilic attack. These substituents are deactivating and ortho-, para-directing for electrophilic aromatic substitution, while they activate the ring for nucleophilic aromatic substitution. libretexts.org

Aromatic Nucleophilic Substitution (SNAr) on the Chlorinated Aromatic Core

Aryl halides, particularly those with electron-withdrawing substituents, can undergo nucleophilic aromatic substitution (S(_N)Ar). libretexts.orglibretexts.org The chlorine atoms on the benzene ring of this compound act as electron-withdrawing groups, which can facilitate the attack of strong nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of multiple chlorine atoms is expected to enhance the reactivity of the ring towards S(_N)Ar compared to less chlorinated benzenes. diva-portal.org

The rate of substitution is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the chlorine atoms themselves contribute to this activation.

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution (EAS) on the polychlorinated benzene ring is expected to be significantly slower than on unsubstituted benzene due to the deactivating effect of the chlorine atoms. libretexts.orgmsu.edu The chlorine atoms are ortho-, para-directors, meaning that incoming electrophiles would preferentially substitute at the positions ortho or para to the existing chlorine atoms. quizlet.com However, in this compound, the available positions on the ring are sterically hindered and electronically deactivated.

The chloromethyl group is also a weak activating group and is ortho-, para-directing. The directing effects of the four substituents would need to be considered to predict the regioselectivity of any potential EAS reaction. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.eg Given the highly deactivated nature of the ring, harsh reaction conditions would likely be required to achieve any electrophilic substitution.

Derivatization Strategies and Functional Group Interconversions

The reactivity of the chloromethyl group provides a versatile handle for the synthesis of a variety of derivatives. Nucleophilic substitution reactions, as detailed in section 3.1.1, are a primary strategy for introducing new functional groups. For instance, conversion to the corresponding alcohol, ether, ester, nitrile, or amine can be readily achieved.

These initial derivatives can then undergo further transformations. For example, the nitrile derivative can be hydrolyzed to a carboxylic acid or reduced to an amine. The alcohol derivative can be oxidized to an aldehyde or a carboxylic acid. These functional group interconversions allow for the synthesis of a diverse library of compounds based on the 1,2,3-trichlorobenzyl scaffold.

Advanced Spectroscopic and Structural Elucidation of 1,2,3 Trichloro 5 Chloromethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1,2,3-Trichloro-5-(chloromethyl)benzene, both ¹H NMR and ¹³C NMR would provide crucial information about its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The chloromethyl group (-CH₂Cl) would produce a singlet, as there are no adjacent protons to cause splitting. The chemical shift of these protons would likely appear in the range of 4.5-5.0 ppm, characteristic of benzylic protons attached to an electron-withdrawing group. The aromatic region would show two doublets, corresponding to the two non-equivalent aromatic protons. Due to the substitution pattern, these protons would exhibit a meta-coupling, with a small coupling constant (J ≈ 2-3 Hz).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display six distinct signals for the six aromatic carbons, reflecting their different chemical environments due to the asymmetrical substitution. The carbon of the chloromethyl group would likely appear in the range of 45-50 ppm. The chemical shifts of the aromatic carbons are influenced by the number and position of the chlorine substituents.

To illustrate the expected chemical shifts, the following table provides data for the related compound 1,2,3-trichlorobenzene (B84244).

| Parameter | ¹H NMR (CDCl₃, 90 MHz) | ¹³C NMR (CDCl₃, 25.16 MHz) |

| Chemical Shift (ppm) | 7.02-7.43 | 128.9, 131.5, 133.8 |

| Multiplicity | Multiplet | Singlet |

Data for 1,2,3-trichlorobenzene. Source: Adapted from public spectral databases.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. The chloromethyl group would show C-H stretching vibrations around 2850-2960 cm⁻¹ and a characteristic scissoring vibration near 1450 cm⁻¹. The C-Cl stretching vibrations would appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the benzene (B151609) ring are often strong in Raman spectra. For chlorinated benzenes, distinct patterns of vibrational modes are observed that are dependent on the substitution pattern. For instance, in hexachlorobenzene, the C-C stretching vibration mode is observed around 1523 cm⁻¹, while C-Cl stretching modes appear at lower wavenumbers.

The following table summarizes expected and observed IR and Raman bands for related compounds.

| Vibrational Mode | Expected IR Range (cm⁻¹) | Observed Raman Shifts for Hexachlorobenzene (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 | - |

| Aliphatic C-H Stretch | 2850-2960 | - |

| Aromatic C=C Stretch | 1400-1600 | 1523 |

| CH₂ Scissoring | ~1450 | - |

| C-Cl Stretch | 600-800 | 326, 347, 377 |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would be expected at m/z 228, with a characteristic isotopic pattern due to the presence of four chlorine atoms. The relative intensities of the M, M+2, M+4, M+6, and M+8 peaks would be dictated by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would likely proceed through the loss of a chlorine radical to form a stable benzylic cation. Subsequent fragmentations could involve the loss of HCl or further chlorine radicals from the aromatic ring.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hpst.cz It is an ideal method for the analysis of semi-volatile organic compounds like chlorinated benzenes. nih.gov

In a GC-MS analysis of this compound, the compound would be separated from other components of a mixture based on its boiling point and affinity for the stationary phase of the GC column. hpst.cz The retention time would be a characteristic property of the compound under specific chromatographic conditions. Upon elution from the column, the compound would be ionized and fragmented in the mass spectrometer, providing a mass spectrum for identification. The NIST Mass Spectrometry Data Center provides extensive data that can be used for the identification of such compounds. nist.gov

X-ray Crystallography and Solid-State Structural Analysis of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While no crystal structure for this compound itself is readily available in public databases, this technique could be applied to suitable crystalline derivatives.

Should a single crystal of the compound or a co-crystal be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. This would offer an unambiguous confirmation of the connectivity and conformation of the molecule in the solid state. The Cambridge Structural Database is a repository for such crystallographic data. nih.gov

Computational Chemistry and Theoretical Investigations of 1,2,3 Trichloro 5 Chloromethyl Benzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 1,2,3-trichloro-5-(chloromethyl)benzene. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to determine a variety of molecular properties.

The electronic structure of this compound is significantly influenced by the presence of multiple electronegative chlorine atoms on the benzene (B151609) ring and the chloromethyl group. These substituents are expected to withdraw electron density from the aromatic ring, impacting its reactivity and electrostatic potential.

Key energetic properties that can be calculated include the heat of formation, ionization potential, and electron affinity. These values are crucial for understanding the stability and reactivity of the molecule. For instance, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can reveal likely sites for electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of a Representative Chlorinated Benzene Derivative

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G |

| Note: This data is representative of a similar chlorinated aromatic compound and is intended for illustrative purposes, as specific data for this compound is not readily available. |

Reaction Mechanism Elucidation via Computational Modeling (e.g., Transition State Theory)

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic substitution at the chloromethyl group or electrophilic aromatic substitution on the benzene ring.

Transition State Theory (TST) is a cornerstone of these investigations, allowing for the calculation of reaction rates by examining the properties of the transition state—the highest energy point along the reaction coordinate. By mapping the potential energy surface of a reaction, chemists can identify the transition state structure and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

For example, a computational study of the SN2 reaction of the chloromethyl group with a nucleophile would involve locating the pentacoordinate carbon transition state. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. The presence of the electron-withdrawing trichloro-substituted benzene ring would likely influence the stability of the transition state and, consequently, the reaction rate.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry can accurately predict various spectroscopic properties, which is essential for the identification and characterization of molecules. For this compound, these predictions can be compared with experimental data to confirm its structure.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. The chemical environment of each nucleus, influenced by the electronic effects of the chlorine substituents, determines its chemical shift.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending modes of the chemical bonds.

Conformational analysis is another important aspect, particularly concerning the rotation of the chloromethyl group relative to the benzene ring. By calculating the energy as a function of the dihedral angle, the most stable conformation (the global minimum on the potential energy surface) and any rotational barriers can be determined.

Table 2: Predicted Vibrational Frequencies for a Chlorinated Toluene (B28343) Analogue

| Vibrational Mode | Predicted Frequency (cm-1) |

| C-H stretch (aromatic) | 3100-3000 |

| C-C stretch (aromatic) | 1600-1450 |

| C-Cl stretch | 800-600 |

| CH2 wag | 1275-1250 |

| Note: These are typical frequency ranges for the specified bonds and are illustrative. Precise values would require specific calculations for this compound. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of molecules in the condensed phase, such as in a liquid or solid state, or in solution. These simulations model the movement of atoms and molecules over time, governed by a force field that describes the intermolecular and intramolecular forces.

For this compound, MD simulations could be used to study its interactions with solvent molecules or its aggregation behavior. Understanding these intermolecular interactions is crucial for predicting physical properties like solubility, boiling point, and viscosity.

Simulations could reveal how the chlorine atoms and the chloromethyl group participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions. These interactions play a significant role in determining the macroscopic properties of the substance. For example, the arrangement of molecules in a crystal lattice could be predicted, providing a theoretical basis for its solid-state structure.

Environmental Fate and Degradation Mechanisms of 1,2,3 Trichloro 5 Chloromethyl Benzene

Biotic Degradation Pathways

Biotic degradation relies on the metabolic activities of microorganisms to transform or mineralize chemical compounds. The high degree of chlorination and the synthetic origin of 1,2,3-trichloro-5-(chloromethyl)benzene suggest that it is likely to be recalcitrant to rapid biodegradation. However, certain specialized microorganisms may be capable of its slow transformation under specific environmental conditions.

Microbial Reductive Dechlorination Processes

Under anaerobic (oxygen-deficient) conditions, a key process for the degradation of highly chlorinated compounds is reductive dechlorination. eurochlor.org In this process, microorganisms use the chlorinated compound as an electron acceptor, replacing a chlorine atom with a hydrogen atom. eurochlor.org This process, sometimes called halorespiration, is a well-documented pathway for higher chlorinated benzenes and polychlorinated biphenyls (PCBs). eurochlor.orgnih.gov

It is plausible that the trichlorobenzene ring of this compound could undergo stepwise reductive dechlorination in anaerobic environments like contaminated sediments and aquifers. This would lead to the formation of less chlorinated congeners.

The expected sequence of products would be:

Dichloro-(chloromethyl)benzene isomers

Monochloro-(chloromethyl)benzene isomers

Benzyl (B1604629) chloride

Complete dechlorination would ultimately yield toluene (B28343). However, the dechlorination process often becomes slower as the number of chlorine substituents decreases. eurochlor.org The presence of the chloromethyl group might also influence the microbial consortia and the efficiency of the ring dechlorination.

Aerobic and Anaerobic Biodegradation Studies

Specific studies on the aerobic or anaerobic biodegradation of this compound are scarce. However, insights can be drawn from research on related compounds like chlorotoluenes and trichlorobenzenes.

Aerobic Degradation: Under aerobic conditions, bacteria typically initiate the degradation of aromatic compounds using oxygenase enzymes. eurochlor.org For chlorinated aromatics, the degradation rate generally decreases as the degree of chlorination increases. eurochlor.org Highly chlorinated compounds are often resistant to aerobic attack. Bacteria that degrade toluene often do so by oxidizing the methyl group or by adding oxygen directly to the ring. nih.govnih.gov It is possible that specialized bacteria could oxidize the chloromethyl group of this compound, potentially after initial hydrolysis to the corresponding alcohol, or attack the aromatic ring. However, the steric hindrance and electronic effects of the three chlorine atoms would likely make this a very slow and inefficient process. Complete mineralization to CO₂, H₂O, and Cl⁻ under aerobic conditions is expected to be limited.

Anaerobic Degradation: Apart from reductive dechlorination, other anaerobic degradation pathways exist for aromatic compounds. For example, the anaerobic degradation of toluene can be initiated by the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by benzylsuccinate synthase. nih.govwur.nl Whether a similar pathway could operate on the chloromethyl group of this compound is unknown. Given the high degree of chlorination, reductive dechlorination is considered the more probable initial biotic degradation step under anaerobic conditions. eurochlor.org

| Condition | Potential Degradation Pathway | Key Characteristics |

| Aerobic | Oxidation of chloromethyl group or aromatic ring | Likely to be very slow; inhibited by high chlorination. |

| Anaerobic | Reductive dechlorination of the aromatic ring | Stepwise removal of chlorine atoms; produces less-chlorinated congeners. |

Environmental Partitioning and Transport Mechanisms

The distribution of this compound in the environment is dictated by its physicochemical properties, such as water solubility, vapor pressure, and partitioning coefficients.

Some key properties are:

Water Solubility: Expected to be very low, a common characteristic of polychlorinated aromatic compounds. One vendor reports a solubility of less than 0.1 mg/L. vulcanchem.com

Octanol-Water Partition Coefficient (Kow): This value indicates the tendency of a chemical to partition into organic matter (like lipids in organisms or organic carbon in soil) rather than water. A high Log Kow value suggests a potential for bioaccumulation and strong sorption to soil and sediments. The estimated XLogP3 value (a computational model for Log Kow) for a related compound, 1,2,3-trichloro-5-(trichloromethyl)benzene, is 5.4, indicating high hydrophobicity. smolecule.comnih.gov

Sorption: Due to its low water solubility and high hydrophobicity, this compound is expected to adsorb strongly to soil organic carbon and sediment. Its mobility in soil and groundwater will likely be low. The organic-carbon partition coefficient (Koc) provides a measure of this partitioning behavior. ca.gov

Volatility: Chlorinated aromatic hydrocarbons can be semi-volatile, allowing them to partition between the atmosphere, water, and soil. acs.orgtaylorandfrancis.com This property means they can undergo long-range atmospheric transport, leading to their presence in remote areas far from their original sources. acs.org

Once released into the environment, this compound will likely partition strongly to soil and sediment in aquatic systems. Due to its potential volatility, atmospheric transport could be a significant distribution mechanism, with subsequent deposition onto soil and water surfaces. Its persistence against degradation, coupled with its hydrophobicity, indicates a potential for bioaccumulation in food chains.

Formation and Characterization of Degradation Metabolites of this compound

The degradation of this compound in the environment is expected to proceed through various biotic and abiotic pathways, leading to the formation of several intermediate metabolites. These transformations likely involve the modification of both the chloromethyl group and the trichlorinated aromatic ring.

Degradation of the Chloromethyl Group:

The chloromethyl group is susceptible to hydrolysis, a key abiotic degradation process. This reaction would substitute the chlorine atom with a hydroxyl group, forming an alcohol. This initial transformation is a critical step, as the resulting benzyl alcohol moiety is generally more amenable to microbial attack than the original chloromethyl group.

Under aerobic conditions, microorganisms can further oxidize the alcohol. This typically involves a two-step enzymatic process, first to an aldehyde and subsequently to a carboxylic acid. This metabolic sequence is a common pathway for the breakdown of aromatic compounds with single-carbon side chains.

Degradation of the Trichlorinated Benzene (B151609) Ring:

The trichlorinated benzene ring can undergo degradation through several mechanisms. Under aerobic conditions, microbial dioxygenase enzymes can hydroxylate the aromatic ring, leading to the formation of chlorinated phenols. For the 1,2,3-trichloro substitution pattern, metabolites such as 3,4,5-trichlorophenol (B165643) and various dichlorophenols (e.g., 2,3-dichlorophenol (B42519) and 2,6-dichlorophenol) have been identified from the degradation of 1,2,3-trichlorobenzene (B84244). cdc.govnih.gov

In anaerobic environments, a process known as reductive dechlorination is more likely to occur. In this process, chlorine atoms on the benzene ring are sequentially removed and replaced with hydrogen atoms. This would lead to the formation of various di- and monochlorinated derivatives of the parent compound.

Hypothesized Degradation Metabolites:

Based on the degradation pathways of its structural analogs, a range of metabolites can be proposed for this compound. These can be categorized based on the part of the molecule that has been transformed.

Interactive Data Table of Hypothesized Degradation Metabolites

| Metabolite Name | Chemical Formula | Formation Pathway |

| (3,4,5-Trichlorophenyl)methanol | C₇H₅Cl₃O | Hydrolysis of the chloromethyl group |

| 3,4,5-Trichlorobenzaldehyde | C₇H₃Cl₃O | Oxidation of (3,4,5-Trichlorophenyl)methanol |

| 3,4,5-Trichlorobenzoic acid | C₇H₃Cl₃O₂ | Oxidation of 3,4,5-Trichlorobenzaldehyde |

| 1,2,3-Trichloro-5-(hydroxymethyl)phenol | C₇H₅Cl₃O₂ | Ring hydroxylation |

| Dichloro-(chloromethyl)benzenes | C₇H₅Cl₃ | Reductive dechlorination |

| Monochloro-(chloromethyl)benzene | C₇H₆Cl₂ | Reductive dechlorination |

The characterization of these potential metabolites would rely on standard analytical chemistry techniques. Gas chromatography-mass spectrometry (GC-MS) would be a primary tool for separating and identifying the various chlorinated aromatic compounds. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), would be suitable for analyzing the more polar metabolites, such as the carboxylic acid and phenolic derivatives.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The presence of a chloromethyl group on the 1,2,3-trichlorobenzene (B84244) framework allows for a variety of nucleophilic substitution reactions, making it a key intermediate for the introduction of the 1,2,3-trichlorobenzyl moiety into a wide range of molecular architectures. This has found applications in the synthesis of precursors for pharmaceuticals, agrochemicals, and other specialty chemicals.

Pharmaceutical Precursors

While specific, publicly detailed syntheses of commercial drugs starting from 1,2,3-trichloro-5-(chloromethyl)benzene are not extensively documented, its potential as a precursor in pharmaceutical synthesis is noteworthy. The 1,2,3-trichlorobenzyl group can be incorporated into larger, more complex molecules that may exhibit biological activity. For instance, it has been identified as a potential intermediate in the synthesis of impurities for active pharmaceutical ingredients, such as "Nedanib Impurity 79," which is relevant in the manufacturing of drugs used to treat conditions like pulmonary fibrosis. smolecule.com The synthesis would likely involve the reaction of this compound with a suitable nucleophile to form a key carbon-nitrogen or carbon-oxygen bond.

Agrochemical Building Blocks

In the agrochemical industry, halogenated aromatic compounds are integral to the design of new pesticides and herbicides. The highly chlorinated nature of this compound can impart properties such as enhanced stability and biological activity to a molecule. It can serve as a building block for agrochemicals where the trichlorobenzyl group is a key structural feature. The synthesis of such agrochemicals would typically involve the reaction of the chloromethyl group with other synthons to assemble the final active ingredient.

Specialty Chemical Synthesis

The reactivity of the chloromethyl group allows for the synthesis of a variety of specialty chemicals. Nucleophilic substitution reactions with different nucleophiles can lead to a range of derivatives with tailored properties. For example, reaction with sodium azide (B81097) can yield the corresponding azide derivative, which can then be used in click chemistry or be reduced to an amine. Similarly, reaction with thiols can produce thioethers, and reaction with cyanides can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

| Nucleophile | Reagent Example | Product Type | Potential Application Area |

| Amine | Ammonia, Primary/Secondary Amines | Substituted Benzylamines | Pharmaceutical intermediates, corrosion inhibitors |

| Thiol | Sodium Thiolates | Thioethers | Agrochemicals, materials science |

| Azide | Sodium Azide | Benzyl (B1604629) Azides | Click chemistry, pharmaceutical synthesis |

| Cyanide | Sodium Cyanide | Benzyl Cyanides | Precursors to carboxylic acids and amides |

| Alkoxide | Sodium Methoxide (B1231860) | Benzyl Ethers | Fragrance compounds, specialty solvents |

Utilization in Polymer Chemistry and Functional Material Development

Although not as common as other benzyl chloride derivatives, this compound holds potential for use in polymer chemistry. The chloromethyl group can act as a site for polymerization or for the functionalization of existing polymers. For instance, it could potentially be used as a monomer in polycondensation reactions with suitable comonomers to create polymers with high chlorine content, which may exhibit desirable properties such as flame retardancy and chemical resistance.

Furthermore, the reactive nature of the chloromethyl group allows for its grafting onto polymer backbones, thereby introducing the 1,2,3-trichlorobenzyl moiety as a functional group. This modification can be used to alter the physical and chemical properties of the polymer, such as its thermal stability, refractive index, or affinity for other molecules.

Development of Novel Reagents and Catalysts based on this compound Scaffolds

The unique electronic and steric properties of the this compound scaffold make it an interesting candidate for the development of novel reagents and catalysts. The electron-withdrawing nature of the three chlorine atoms can influence the reactivity of the chloromethyl group and the aromatic ring itself.

For example, derivatives of this compound could be synthesized to act as phase-transfer catalysts. By attaching a quaternary ammonium (B1175870) or phosphonium (B103445) salt to the benzyl position, a catalyst that is soluble in both organic and aqueous phases could be created, facilitating reactions between reactants in immiscible solvent systems. Additionally, the rigid and well-defined structure of the trichlorobenzene ring could be exploited in the design of ligands for transition metal catalysts, potentially influencing the selectivity and activity of catalytic transformations.

Synthesis of Advanced Chlorinated Aromatic Derivatives with Specific Research Applications

Beyond its role as an intermediate, this compound is a starting material for the synthesis of more complex, highly functionalized chlorinated aromatic derivatives for specific research applications. The chloromethyl group can be transformed into a variety of other functional groups, and the aromatic ring can undergo further substitution reactions, although the existing chlorine atoms are deactivating.

For example, oxidation of the chloromethyl group can yield 1,2,3-trichlorobenzaldehyde, a useful synthon in its own right. Hydrolysis of the chloromethyl group can produce the corresponding benzyl alcohol. These transformations open up a wide range of subsequent chemical modifications, allowing for the synthesis of a library of polysubstituted chlorinated aromatic compounds for structure-activity relationship studies in various fields of chemical and biological research.

| Starting Material | Reaction Type | Reagent(s) | Product Functional Group | Potential Research Application |

| This compound | Oxidation | e.g., Potassium permanganate | Aldehyde (-CHO) | Synthesis of Schiff bases, Wittig reactions |

| This compound | Hydrolysis | Water, base | Alcohol (-CH2OH) | Synthesis of esters, ethers |

| This compound | Grignard Formation | Magnesium | Grignard reagent (-CH2MgCl) | Carbon-carbon bond formation |

| This compound | Friedel-Crafts Alkylation | Aromatic compound, Lewis acid | Diaryl methane (B114726) derivative | Synthesis of dye precursors, materials science |

Emerging Research Trends and Future Perspectives for 1,2,3 Trichloro 5 Chloromethyl Benzene

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the design and synthesis of complex molecules like 1,2,3-Trichloro-5-(chloromethyl)benzene. Machine learning (ML) models are increasingly employed to predict molecular properties, optimize reaction conditions, and discover novel compounds with desired functionalities. nih.govmedium.com These computational tools can analyze vast datasets to identify patterns that are not readily apparent to human researchers, thereby accelerating the pace of discovery. medium.com

In the context of halogenated aromatics, AI can be applied to several key areas:

Property Prediction : ML algorithms can be trained on existing data for chlorinated compounds to predict the physicochemical properties, reactivity, and potential applications of new derivatives of this compound. researchgate.netfnasjournals.com

Reaction Selectivity : A significant challenge in synthetic chemistry is controlling the regioselectivity of reactions. researchgate.net ML models have been developed that can predict the most likely site of an electrophilic aromatic substitution with high accuracy (up to 93%), guiding chemists in functionalizing specific positions on the benzene (B151609) ring. researchgate.netacs.orgnih.gov

Synthesis Planning : AI-powered platforms can devise novel synthetic routes by analyzing known chemical transformations. nih.gov This can lead to more efficient, cost-effective, and sustainable methods for producing this compound and its derivatives.

Interactive Table: AI and Machine Learning Applications in Chlorinated Aromatic Chemistry

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Property Prediction | Models are trained to forecast molecular characteristics like solubility, stability, and reactivity based on structure. | Rapidly screen potential derivatives for use in materials science or as synthetic intermediates without initial lab work. |

| Regioselectivity Prediction | Algorithms identify the most probable reaction sites on a molecule for a given chemical transformation. researchgate.netacs.org | Guide the selective functionalization of the aromatic ring or the chloromethyl group to create specific isomers. |

| Automated Synthesis Planning | AI systems propose step-by-step synthetic pathways from starting materials to a target compound. nih.gov | Discover more efficient and sustainable production methods, potentially reducing byproducts. |

| Hazardous Material Identification | ML models can be trained on data from building inventories to predict the presence of hazardous materials like PCBs. researchgate.net | Assess the likelihood of finding related chlorinated compounds in older building materials for environmental remediation. |

Novel Methodologies for Selective Functionalization of Polychlorinated Aromatics

The development of precise and efficient methods for the selective functionalization of polychlorinated aromatics is a major frontier in organic synthesis. These advancements allow chemists to modify specific C-H or C-Cl bonds, providing access to a wide array of novel molecules that would be difficult to synthesize using traditional methods. researchgate.net

Recent breakthroughs in this area include:

Catalytic C–H Functionalization : Directing group-assisted, transition-metal-catalyzed C–H activation has emerged as a powerful tool. Catalysts based on palladium, copper, and iron can enable the introduction of new functional groups (such as aryl or amino groups) at specific positions on the aromatic ring that are typically unreactive. acs.orgrsc.org This strategy offers a more atom-economical approach compared to classical methods that require pre-functionalized starting materials. acs.org

Advanced Cross-Coupling Reactions : Innovations in palladium-catalyzed cross-coupling reactions, such as Suzuki and Kumada couplings, have enabled the substitution of chlorine atoms on polychlorinated rings with other functional groups. nih.gov The development of highly active catalyst systems, like PEPPSI-IPr, allows these reactions to proceed under mild conditions. nih.gov

Photocatalysis : Visible-light-induced photocatalysis provides a green and efficient alternative for C-H functionalization. rsc.org This method can promote specific reactions on polycyclic aromatic hydrocarbons (PAHs) without external catalysts, suggesting potential applications for related polychlorinated benzenes. rsc.org

Dechlorination Catalysis : Novel catalysts, including diiron complexes, are being explored for the selective removal of chlorine atoms. nih.gov This process of dechlorination is crucial not only for synthesizing less-chlorinated, value-added products but also for the degradation of persistent environmental pollutants.

Interactive Table: Comparison of Modern Functionalization Methods

| Methodology | Catalyst Type | Target Bond | Key Advantage |

|---|---|---|---|

| C-H Amination | Transition Metals (e.g., Rh, Pd) | Aromatic C-H | Direct introduction of nitrogen-containing groups. acs.org |

| Cross-Coupling | Palladium (e.g., PEPPSI-IPr) | Aromatic C-Cl | High efficiency and functional group tolerance under mild conditions. nih.gov |

| Carbonyl-Olefin Metathesis | Iron (III) Chloride | C=O and C=C | Use of an inexpensive and environmentally benign catalyst. nih.gov |

| Dechlorination | Diiron Complexes | Aromatic C-Cl | Potential for remediation and synthesis of dechlorinated products. nih.gov |

These evolving methodologies provide a sophisticated toolkit for the precise molecular engineering of compounds like this compound, paving the way for new materials and chemical intermediates.

Interdisciplinary Research at the Interface of Chemistry, Environmental Science, and Materials Engineering

The unique properties of this compound place it at the nexus of chemistry, environmental science, and materials engineering. Its highly chlorinated structure is characteristic of compounds that can be persistent in the environment, while also imparting properties like flame retardancy and chemical stability that are desirable in materials science. nih.govenvironmentalchemistry.com

Environmental Science Perspective : Chlorinated benzenes are recognized environmental contaminants found in air, water, and soil. nih.govepa.govcdc.gov Their persistence and tendency to bioaccumulate are significant concerns. epa.gov Interdisciplinary research focuses on understanding the environmental fate and transport of these compounds. nih.gov Environmental scientists and chemists collaborate to study biodegradation pathways, where microorganisms evolve to metabolize synthetic chemicals like chlorobenzenes, offering potential for natural attenuation and bioremediation of contaminated sites. cdc.govnih.gov

Materials Engineering Perspective : Polychlorinated compounds, particularly polychlorinated biphenyls (PCBs), were historically used in a variety of building materials for their durability, flexibility, and flame-retardant properties. benchmarkenvironmental.com They were incorporated into caulking, sealants, paints, and adhesives. benchmarkenvironmental.comacs.org While the production of many such compounds is now banned or restricted due to toxicity, research at the interface of materials engineering and chemistry explores two main avenues: the development of safer, high-performance materials that can replace halogenated compounds, and the potential use of existing chlorinated molecules as precursors for advanced materials under controlled, zero-release conditions. The robust chemical structure of polychlorinated aromatics could potentially be leveraged to create new polymers or carbon materials with unique properties.

This interdisciplinary approach ensures that the lifecycle of chemical compounds is considered, from synthesis and application to environmental impact and remediation.

Frontiers in Theoretical and Computational Chemistry Applied to Halogenated Organic Compounds

Theoretical and computational chemistry provides powerful tools for investigating the fundamental properties of halogenated organic compounds at the molecular level. nih.gov Methods like Density Functional Theory (DFT) and reactive molecular dynamics (MD) allow scientists to model and predict the behavior of molecules like this compound without performing physical experiments. nih.govdiva-portal.org

Key areas of computational research include:

Predicting Reactivity and Degradation : DFT calculations can determine key physicochemical properties such as frontier orbital energies, thermodynamic properties, and electron affinities. nih.govresearchgate.net These calculations help predict a molecule's reactivity and its likely degradation pathways. For instance, DFT has been used extensively to study the mechanisms of dechlorination for all 209 PCB congeners, providing insights into how these persistent pollutants break down. nih.gov

Understanding Reaction Mechanisms : Computational studies can elucidate the step-by-step mechanisms of complex chemical reactions. nih.gov By modeling the transition states and intermediates, researchers can understand why a reaction favors a particular product, which is crucial for designing more selective and efficient synthetic methods. researchgate.net

Simulating Environmental Fate : Reactive MD simulations can model the decomposition of chlorinated compounds under various conditions, such as high temperature and pressure, mimicking processes like incineration. diva-portal.orgnih.gov This helps in evaluating the effectiveness and safety of remediation technologies and predicting the formation of hazardous byproducts. nih.gov

Informing Machine Learning Models : Data generated from high-level quantum chemical calculations are being used to train more accurate machine learning models. researchgate.net This "Δ-machine learning" approach aims to correct the results from faster, less accurate computational methods, providing high-accuracy predictions at a lower computational cost. researchgate.net

Interactive Table: Computational Methods for Studying Halogenated Compounds

| Computational Method | Information Provided | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Electron affinities, reaction energy barriers, bond dissociation energies. nih.govresearchgate.netnih.gov | Predicting the most likely sites for nucleophilic or electrophilic attack and modeling its degradation pathways. |

| Reactive Molecular Dynamics (MD) | Decomposition pathways under thermal stress or high pressure. diva-portal.orgnih.gov | Simulating its breakdown during incineration to predict potential byproducts and optimize disposal methods. |

| Quantitative Structure-Property Relationship (QSPR) | Correlates molecular structure with chemical properties and reactivity. nih.gov | Developing models to predict the environmental persistence or potential toxicity of its derivatives. |

These computational frontiers are indispensable for modern chemical research, offering a theoretical framework that complements and guides experimental work on complex halogenated molecules.

Q & A

Q. What are the optimal synthetic routes for 1,2,3-trichloro-5-(chloromethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or chlorination of toluene derivatives. For example, benzyl chloride (chloromethylbenzene) can undergo stepwise chlorination using FeCl₃ as a catalyst under controlled temperatures (40–60°C) to introduce chlorine atoms at specific positions . Key variables include:

- Catalyst loading : Excess FeCl₃ may lead to over-chlorination, generating by-products like 1,2,4-trichlorobenzene derivatives .

- Temperature : Lower temperatures (e.g., 0–5°C) favor selective mono- or di-chlorination, while higher temperatures (60–80°C) promote polychlorination .

- Solvent polarity : Non-polar solvents (e.g., CCl₄) improve regioselectivity by stabilizing intermediates .

Validation : Monitor reaction progress via GC-MS (retention time ~12.3 min for the target compound) and compare with standards .

Q. How can NMR spectroscopy distinguish structural isomers of polychlorinated benzene derivatives?

Methodological Answer:

- ¹H NMR : The chloromethyl group (-CH₂Cl) resonates as a singlet at δ 4.5–4.7 ppm, while aromatic protons appear as multiplets due to coupling with adjacent chlorine atoms. For 1,2,3-trichloro substitution, splitting patterns reflect meta and para coupling .

- ¹³C NMR : Chlorine-induced deshielding shifts aromatic carbons to δ 125–135 ppm. The chloromethyl carbon appears at δ 45–50 ppm .

- Isomer differentiation : Compare coupling constants and integration ratios. For example, 1,2,4-trichloro isomers exhibit distinct splitting vs. 1,2,3-substituted derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in polychlorinated benzenes?

Methodological Answer: Regioselectivity is governed by:

- Electronic effects : Chlorine is a meta-directing, deactivating group. In this compound, the chloromethyl group (-CH₂Cl) acts as a weakly activating ortho/para director, competing with chlorine’s deactivation .

- Steric hindrance : Bulky substituents (e.g., -CH₂Cl) at the 5-position hinder electrophilic attack at adjacent positions, favoring substitution at the 4-position .

Experimental validation : Use isotopic labeling (e.g., deuterated analogs) to track substitution pathways via LC-HRMS . Computational studies (DFT calculations) can model transition states and predict activation energies .

Q. How do substituent effects influence the compound’s environmental persistence and degradation pathways?

Methodological Answer:

- Persistence : The electron-withdrawing Cl groups stabilize the aromatic ring, reducing susceptibility to hydrolysis or microbial degradation. Half-life in soil exceeds 60 days under standard conditions .

- Degradation pathways :

- Photolysis : UV irradiation (λ = 254 nm) generates free radicals, leading to dechlorination products (e.g., dichlorobenzene) .

- Biodegradation : Use Pseudomonas spp. to assess metabolic pathways; GC-MS detects intermediates like 3-chlorobenzoic acid .

Analytical challenge : Differentiate degradation products from synthetic by-products using HRMS (mass error < 2 ppm) .

Q. What analytical strategies resolve contradictions in reported toxicity data for polychlorinated benzenes?

Methodological Answer: Discrepancies arise from:

- Impurity interference : Commercial samples often contain isomers (e.g., 1,2,4-trichloro derivatives) that confound toxicity assays. Purify via preparative HPLC (C18 column, acetonitrile/water gradient) .

- Metabolic activation : Liver microsome assays (e.g., S9 fraction) reveal pro-carcinogenic metabolites. Compare cytotoxicity (IC₅₀) in HepG2 cells with/without metabolic activation .

Key data : IARC classifies benzyl chloride derivatives as Group 2A carcinogens; structural analogs like this compound likely share similar mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.